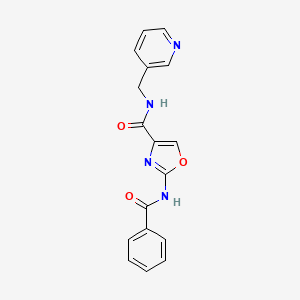![molecular formula C12H19NO4 B2513160 4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid CAS No. 2416235-04-4](/img/structure/B2513160.png)
4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid” is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance and is not intended for human or veterinary use. It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(4,5)7-6-9(14)15/h8H2,1-5H3,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.287 . It is a solid substance and should be stored in a refrigerator .Applications De Recherche Scientifique
Crystal Engineering and Antiferroelectric Properties
The crystal and molecular structures of 4,4’- and 6,6’-dimethyl-2,2’-bipyridyl complexes with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone (chloranilic acid, CLA) have been investigated. The 5,5’-dimethyl complex (5,5’-DMBP·CLA) is known to exhibit intriguing antiferroelectric properties. In the crystalline state, all three compounds form hydrogen-bonded chains with N⁺–H···O⁻ and O–H···N bridges. The 5,5’-dimethyl complex shows the shortest N⁺–H···O⁻ hydrogen bonds. While the 4,4’- and 6,6’-derivatives do not exhibit ferroelectric features, the 6,6’-one undergoes a continuous phase transition. Neutron backscattering measurements reveal tunneling splitting primarily due to crystal packing effects, with charge transfer playing a minor role .
Cell Viability Assessment
EN300-7563291 has been employed in cell biology studies. Specifically, it is used in the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay. Actively respiring cells convert water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by optical density. This assay provides valuable information about cell viability based on redox potential .
Spectroscopic Investigations
In various derivatives, weak bands are observed in the 3100–3000 cm⁻¹ range. These spectroscopic features are relevant to the study of EN300-7563291 and its interactions .
Polymer Synthesis
EN300-7563291 has been utilized in the synthesis of degradable and chemically recyclable polymers. Specifically, it serves as a monomer in the formation of ketene hemiacetal ester (CKHE) polymers. The synthesis of EN300-7563291-derived monomers (e.g., 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) has been achieved with high yields, making it an attractive feature for polymer design .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(4,5)7-6-9(14)15/h8H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKZYYYDMVOXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2513083.png)
![8-(sec-butyl)-3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513084.png)
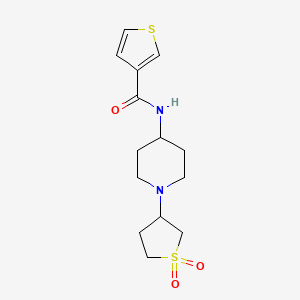
![1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one](/img/structure/B2513088.png)
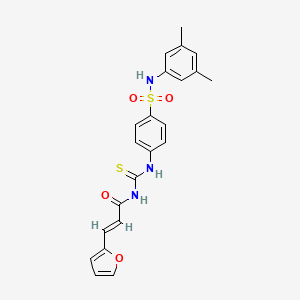

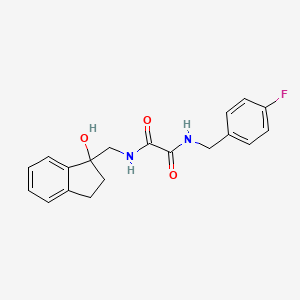

![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)
![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2513094.png)
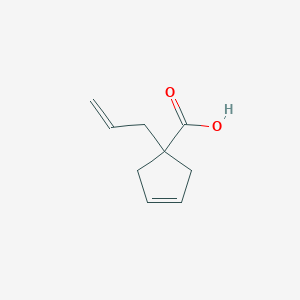
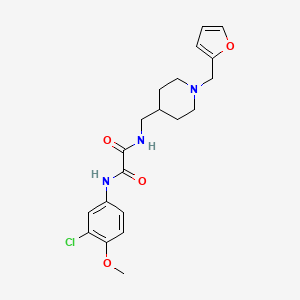
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2513099.png)
